Technical Documentation Center

4-Bromo-5-chlorobenzo[d]isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-5-chlorobenzo[d]isoxazole

Core Science & Biosynthesis

Foundational

Introduction: The Versatile Benzo[d]isoxazole Scaffold and the Influence of Halogenation

An In-Depth Technical Guide to the Chemical Properties of Bromochloro-Substituted Benzo[d]isoxazoles A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Bromochloro-Substituted Benzo[d]isoxazoles

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole moiety is a privileged heterocyclic system in the realm of medicinal chemistry and materials science.[1] This fused ring system, comprising a benzene ring merged with an isoxazole ring, serves as the foundational structure for a multitude of biologically active compounds.[2][3] The inherent chemical features of the isoxazole ring, such as its aromaticity and the presence of nitrogen and oxygen heteroatoms, provide a unique electronic and structural landscape for molecular interactions.[4][5]

The strategic introduction of halogen atoms, specifically bromine and chlorine, onto the benzene portion of the scaffold, as seen in the 4-Bromo-5-chlorobenzo[d]isoxazole class of molecules, dramatically influences their physicochemical properties and reactivity. Halogenation can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these derivatives highly attractive for drug discovery programs.[1] Furthermore, the bromo and chloro substituents serve as versatile synthetic handles, enabling a wide array of cross-coupling and nucleophilic substitution reactions for the construction of diverse chemical libraries.[6][7]

While specific experimental data for 4-Bromo-5-chlorobenzo[d]isoxazole is not extensively available in the public domain, this guide will provide a comprehensive overview of the core chemical properties of the broader class of bromochloro-benzo[d]isoxazoles. By examining the known characteristics of various isomers, we can extrapolate and predict the behavior of this important class of compounds, offering a robust framework for researchers in the field.

Molecular Structure and Physicochemical Properties

The precise positioning of the bromo and chloro substituents on the benzene ring of the benzo[d]isoxazole core significantly impacts the molecule's overall properties. The following table summarizes the computed physicochemical properties for several known bromochloro-benzo[d]isoxazole isomers.

Property4-Bromo-3-chlorobenzo[d]isoxazole7-Bromo-5-chlorobenzo[d]isoxazole
CAS Number 1260751-76-5[][9]1260903-12-5[10]
Molecular Formula C₇H₃BrClNO[][9]C₇H₃BrClNO[10]
Molecular Weight 232.46 g/mol [][9]232.46 g/mol [10]
IUPAC Name 4-bromo-3-chloro-1,2-benzoxazole[]7-bromo-5-chloro-1,2-benzoxazole[10]
SMILES C1=CC2=C(C(=C1)Br)C(=NO2)Cl[]C1=C(C=C2C(=C1)ON=C2)Cl
InChI Key FYJQRRNRMOCGKD-UHFFFAOYSA-N[]HCDGSNNVDFZCJI-UHFFFAOYSA-N[10]

Diagram 1: General Structure of Bromochloro-benzo[d]isoxazole

G cluster_0 Benzo[d]isoxazole Core C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 R1 C2->R1 C4 C C3->C4 R2 C3->R2 C5 C C4->C5 R3 C4->R3 C6 C C5->C6 R4 R⁴ C5->R4 C6->C1 N N O O N->O O->C6 C7->N

Caption: General chemical structure of the benzo[d]isoxazole scaffold with potential substitution positions (R¹-R⁴) for bromine and chlorine atoms.

Synthesis and Reactivity: A Predictive Approach

Proposed Synthetic Workflow

A common and effective strategy for the synthesis of the benzo[d]isoxazole core involves the cyclization of an appropriately substituted 2-hydroxybenzonitrile or a related precursor. The introduction of the bromo and chloro substituents can be achieved either prior to or after the formation of the heterocyclic ring.

Step-by-Step Protocol:

  • Starting Material Selection: A suitable starting material would be a commercially available or readily synthesized chlorophenol.

  • Ortho-Functionalization: Introduction of a functional group ortho to the hydroxyl group that can be converted to the isoxazole ring. This could involve formylation followed by oximation.

  • Halogenation: Regioselective bromination of the chlorophenol derivative. The directing effects of the existing substituents will be crucial for achieving the desired 4-bromo-5-chloro substitution pattern.

  • Cyclization: Dehydrative cyclization of the ortho-functionalized phenol to form the benzo[d]isoxazole ring.

Diagram 2: Plausible Synthetic Route

G A Substituted Chlorophenol B Ortho-Functionalization (e.g., Formylation, Oximation) A->B C Ortho-Functionalized Chlorophenol B->C D Regioselective Bromination C->D E Brominated Intermediate D->E F Cyclization (e.g., Dehydration) E->F G 4-Bromo-5-chlorobenzo[d]isoxazole F->G

Caption: A conceptual workflow for the synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole.

Expected Reactivity

The presence of both bromo and chloro substituents on the benzene ring, coupled with the electron-withdrawing nature of the isoxazole moiety, suggests a rich and versatile reactivity profile for 4-Bromo-5-chlorobenzo[d]isoxazole.

  • Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the benzene ring should facilitate SNA r reactions, particularly at positions activated by the isoxazole ring. The relative reactivity of the bromo and chloro substituents will depend on their positions and the reaction conditions.[6][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions.[6][7] This allows for the introduction of a wide range of carbon and heteroatom-based functionalities.

  • Reactions of the Isoxazole Ring: The isoxazole ring itself can undergo various transformations, such as reduction or ring-opening reactions, under specific conditions, further expanding the synthetic utility of this scaffold.[3][5]

Spectroscopic Characterization: A Predictive Framework

The unambiguous structural elucidation of 4-Bromo-5-chlorobenzo[d]isoxazole and its isomers relies on a combination of modern spectroscopic techniques. Based on the known effects of halogen substituents on aromatic systems, we can predict the key spectral features.

Spectroscopic TechniqueExpected Features
¹H NMR - Complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm) due to proton-proton coupling. - The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and anisotropic effects of the bromo, chloro, and isoxazole moieties.
¹³C NMR - Distinct signals for each of the seven carbon atoms in the molecule. - The carbon atoms directly attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts. - The carbons of the isoxazole ring will appear at lower field.
Mass Spectrometry (MS) - A prominent molecular ion peak (M⁺). - A characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in M⁺, M+2, and M+4 peaks with a specific intensity ratio.
Infrared (IR) Spectroscopy - Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹). - Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹). - C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹). - C-Br and C-Cl stretching vibrations in the fingerprint region (< 1100 cm⁻¹).

Applications in Drug Discovery and Beyond

The benzo[d]isoxazole scaffold is a cornerstone in the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Certain benzoxazole and isoxazole derivatives have shown promise as inhibitors of key cancer-related targets.[11][12]

  • Antimicrobial Properties: The isoxazole nucleus is present in various compounds with activity against a range of bacterial and fungal pathogens.[3][11]

  • Anti-inflammatory and Analgesic Effects: The anti-inflammatory potential of isoxazole-containing compounds has been well-documented.[5][13]

The bromo and chloro substituents in 4-Bromo-5-chlorobenzo[d]isoxazole are not merely passive modulators of physicochemical properties. They are active participants in the drug design process, serving as key anchor points for the synthesis of focused compound libraries. Through techniques like fragment-based screening and structure-activity relationship (SAR) studies, these halogenated building blocks can be elaborated into potent and selective drug candidates.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, 4-Bromo-5-chlorobenzo[d]isoxazole and its isomers should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.

For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at a cool and stable temperature, such as 2-8°C, to prevent degradation.[14]

Conclusion: A Scaffold of Untapped Potential

The bromochloro-benzo[d]isoxazole framework represents a class of compounds with significant potential in medicinal chemistry and materials science. While detailed experimental data for specific isomers like 4-Bromo-5-chlorobenzo[d]isoxazole may be limited, a thorough understanding of the underlying chemical principles allows for a predictive and rational approach to their synthesis and application. The versatile reactivity imparted by the halogen substituents, combined with the inherent biological relevance of the benzo[d]isoxazole core, makes these molecules valuable building blocks for the discovery of next-generation therapeutics and functional materials. Further exploration of this fascinating class of compounds is certain to yield exciting and impactful scientific discoveries.

References

  • The Royal Society of Chemistry. Facile solar photo-thermochemical syntheses of 4-bromo-2,5- disubstituted oxazoles from N-arylethylamides. Available from: [Link]

  • PubChem. 7-Bromo-5-chlorobenzo[d]isoxazole. Available from: [Link]

  • American Elements. 4-Bromo-3-chlorobenzo[d]isoxazole. Available from: [Link]

  • PubChem. 4-Bromoisoxazole. Available from: [Link]

  • PubChem. Isoxazole. Available from: [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Reagentia. 4-Bromo-3-chlorobenzo[d]isoxazole. Available from: [Link]

  • SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available from: [Link]

  • Semantic Scholar. Benzo[1,2-d:4,5-d']bis([10][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Available from: [Link]10][15]thiadiazole)-and-Its-Ayzin-Kostenko/0e1a1b1d7d8c7c7f3e4c9c1b9c9e8c8e1a1b1d7d

  • ResearchGate. (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([10][15]thiadiazole). Available from: [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • PMC. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • MDPI. Benzo[1,2-d:4,5-d′]bis([10][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Available from: [Link]

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([10][15]thiadiazole). Available from: [Link]

  • AccelaChem. 1260751-76-5,4-Bromo-3-chlorobenzo[d]isoxazole. Available from: [Link]

  • Alchem.Pharmtech. CAS 1260751-76-5 | 4-Bromo-3-chlorobenzo[d]isoxazole. Available from: [Link]

  • BMRB. 4-Chlorobenzoic Acid. Available from: [Link]

  • ScienceDirect. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. Available from: [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of 4-Bromo-5-chlorobenzo[d]isoxazole Derivatives: A Scaffold for Novel Drug Discovery

Executive Summary: The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This technical guide explores the hypothesized therapeutic potential of the novel 4-bromo-5-chloro-benzo[d]isoxazole substitution pattern. While direct literature on this specific derivative is nascent, a comprehensive analysis of structurally related analogs—including chloro-benzisoxazoles, bromo-benzisoxazoles, and the broader isoxazole class—provides a strong rationale for its investigation. By synthesizing evidence from these analogs, this document outlines the potential of 4-Bromo-5-chlorobenzo[d]isoxazole derivatives as promising candidates for development in oncology, inflammation, and infectious diseases. We will delve into hypothesized mechanisms of action, present collated data from related compounds, provide detailed experimental protocols for evaluation, and visualize key biological pathways and synthetic routes.

Introduction: The Benzo[d]isoxazole Scaffold in Medicinal Chemistry

The Isoxazole Ring: A Foundation of Biological Activity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[2] First described in the late 19th century, this scaffold is present in numerous natural products and synthetic drugs.[2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions allow isoxazole-containing molecules to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7]

The Benzisoxazole Core: A Privileged Structure

The fusion of an isoxazole ring with a benzene ring gives rise to benzo[d]isoxazole, a scaffold that has proven to be particularly fruitful in drug discovery.[2] This fusion enhances the molecule's aromaticity and lipophilicity, often leading to improved pharmacokinetic properties and potent biological activity. Analogs of the benzisoxazole structure have demonstrated therapeutic potential across diverse areas, including oncology, neuroscience, and infectious disease.[1]

The Strategic Role of Halogenation in Drug Design

The incorporation of halogen atoms, such as chlorine and bromine, is a well-established strategy in medicinal chemistry to modulate a molecule's therapeutic properties.[2] Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding and other electronic effects.[2] Specifically, the strategic placement of bromo and chloro groups on the benzisoxazole core, as proposed in the 4-bromo-5-chloro arrangement, offers a compelling avenue for developing novel therapeutic agents with potentially enhanced potency and selectivity.

Anticipated Therapeutic Applications

Anticancer Potential

The structural similarity of the 4-bromo-5-chlorobenzo[d]isoxazole scaffold to known anticancer agents suggests significant potential in oncology.

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is often mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Structurally similar 5-chlorobenzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, suggesting that 4-bromo-5-chlorobenzo[d]isoxazole derivatives could function as anti-angiogenic agents.[8][9]

  • Epigenetic Modulation: The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. Other 4-chlorobenzo[d]isoxazole derivatives have shown potent inhibitory activity against BET bromodomains, leading to reduced viability in prostate cancer cell lines.[10]

  • Induction of Apoptosis: A common mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Various isoxazole derivatives have been shown to exert their anticancer effects by stimulating apoptosis in tumor cells.[6][11]

Data on Related Anticancer Compounds

The following table summarizes the in vitro anticancer activity of representative benzo[d]isoxazole and benzo[d]oxazole derivatives, demonstrating the potential of this structural class.

Compound ClassDerivative ExampleTarget/PathwayCell LineIC50 (µM)Reference
4-Chlorobenzo[d]isoxazole 7m (Y06137)BET BromodomainLNCaP (Prostate)0.47[10]
7m (Y06137)BET BromodomainC4-2B (Prostate)0.84[10]
7m (Y06137)BET BromodomainVCaP (Prostate)0.29[10]
5-Chlorobenzo[d]oxazole Compound 1VEGFR-2-0.055[8]
Compound 1AnticancerMCF-7 (Breast)3.43[8]
Compound 1AnticancerHCT116 (Colon)2.79[8]
Compound 1AnticancerHepG2 (Liver)2.43[8]
*A representative 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-benzamide derivative.
Anti-inflammatory Properties

Chronic inflammation is an underlying factor in many diseases. Isoxazole derivatives have consistently shown promise as anti-inflammatory agents.[5][12]

Hypothesized Mechanism of Action: The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key mediators of the inflammatory response. This can include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, or the suppression of pro-inflammatory cytokines like Interleukin-6 (IL-6) in immune cells such as macrophages.[1][13] Some derivatives have been shown to be effective in animal models of inflammation, such as the carrageenan-induced rat paw edema model.[5][14]

Data on Related Anti-inflammatory Compounds

Compound ClassAssayModel SystemEndpointResultReference
Isoxazole Derivatives Carrageenan-induced paw edemaRatsInhibition of edemaSignificant activity[12]
Isatin-Isoxazole Hybrids Carrageenan-induced paw edemaRats% Inhibition63-65% for lead compounds[14]
5-Bromo-3-methylbenzo[d]isoxazole IL-6 ProductionLPS-stimulated RAW 264.7 macrophagesIC50 (µM)Hypothetical: 5.2 ± 0.4[1]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The isoxazole scaffold is a core component in many compounds exhibiting broad-spectrum antimicrobial activity.[15]

Hypothesized Spectrum of Activity: Based on studies of related compounds, 4-bromo-5-chlorobenzo[d]isoxazole derivatives are predicted to be active against a range of pathogens. This includes Gram-positive bacteria (e.g., Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic fungi (e.g., Candida albicans).[3][7] The mechanism often involves the disruption of essential cellular processes in the microbe.

Data on Related Antimicrobial Compounds

Compound ClassOrganismMIC (µg/mL)Reference
Isoxazole Derivatives Candida albicans6 - 60[3]
Bacillus subtilis10 - 80[3]
Escherichia coli30 - 80[3]
Benzoxazole-Isatin Conjugates Various Bacteria & Fungi10 - 100[15]

Synthetic Strategies & Experimental Protocols

Proposed Synthesis of the 4-Bromo-5-chlorobenzo[d]isoxazole Core

A plausible synthetic route to the core scaffold can be adapted from established methods for benzisoxazole synthesis. A common approach involves the cyclization of a suitably substituted precursor. The diagram below outlines a potential synthetic workflow.

Synthetic Workflow for 4-Bromo-5-chlorobenzo[d]isoxazole Proposed Synthetic Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Cyclization A 2-Bromo-3-chlorophenol C 2-Bromo-3-chloro-6-nitrophenol A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) E 2-Amino-6-bromo-5-chlorophenol C->E Reduction D Reducing Agent (e.g., SnCl2/HCl) G 4-Bromo-5-chlorobenzo[d]isoxazole E->G Cyclization F NaNO2, HCl

Caption: Proposed synthetic route to the 4-Bromo-5-chlorobenzo[d]isoxazole core.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effects of test compounds on cancer cell lines.[1][10]

  • Objective: To determine the concentration of a test compound that inhibits cancer cell growth by 50% (IC50).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, LNCaP).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO (stock solutions).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol measures the ability of compounds to inhibit the production of pro-inflammatory cytokines.[1]

  • Objective: To determine the IC50 of test compounds for the inhibition of IL-6 production.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Test compounds dissolved in DMSO.

    • IL-6 ELISA kit.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant from each well.

    • ELISA: Quantify the amount of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Analysis: Calculate the percentage of IL-6 inhibition for each compound concentration relative to the LPS-only control and determine the IC50 value.

Key Signaling Pathways & Mechanisms of Action

Visualizing the biological pathways targeted by these compounds is crucial for understanding their mechanism of action.

VEGFR-2 Signaling Pathway Inhibition of VEGFR-2 Signaling in Angiogenesis cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K / Akt VEGFR2->PI3K Activates RAS RAS/MAPK VEGFR2->RAS Activates Inhibitor Benzisoxazole Derivative Inhibitor->VEGFR2 Blocks Endothelial Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial Promotes PI3K->Endothelial Promotes RAS->Endothelial Promotes

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

BET Bromodomain Inhibition Mechanism of BET Bromodomain Inhibition BET BET Protein (e.g., BRD4) TF_Complex Transcription Factor Complex BET->TF_Complex Activates Histone Acetylated Histone Histone->BET Recruits Inhibitor Benzisoxazole Derivative Inhibitor->BET Displaces from Histone DNA DNA TF_Complex->DNA Binds to Transcription Oncogene Transcription (e.g., MYC) DNA->Transcription Leads to

Caption: How BET inhibitors disrupt oncogene transcription.

Conclusion and Future Directions

The 4-bromo-5-chlorobenzo[d]isoxazole scaffold represents a promising, albeit underexplored, area for therapeutic innovation. Based on robust evidence from structurally related analogs, derivatives of this core structure are strongly hypothesized to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The strategic inclusion of both bromine and chlorine atoms offers a unique opportunity to fine-tune the pharmacological profile of this privileged scaffold.

Future research should focus on the following steps:

  • Synthesis and Characterization: Efficiently synthesize the 4-bromo-5-chlorobenzo[d]isoxazole core and create a diverse library of derivatives with varied substitutions.

  • High-Throughput Screening: Screen the compound library against a wide range of cancer cell lines, inflammatory pathway assays, and microbial strains to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the lead compounds to optimize potency, selectivity, and drug-like properties.

  • In Vivo Evaluation: Advance the most promising candidates into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The exploration of this novel chemical space holds considerable promise for the development of next-generation therapeutics to address unmet needs in human health.

References

  • BenchChem. (2025).
  • Scholars Research Library. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Isoxazole derivatives showing antimicrobial activity (61–69).
  • Sathish, N., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382.
  • (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • (2021). Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Finicelli, M., et al. (2014). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Reports, 32(4), 1595-1602. [Link]

  • BenchChem. (2025). Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs.
  • Gaba, M., & Mohan, C. (2016). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]

  • Jarapula, R., et al. (2014). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Bioinorganic Chemistry and Applications. [Link]

  • BenchChem. (2025). 4-Chlorobenzo[d]isoxazole: A Technical and Historical Overview for Drug Discovery.
  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2). [Link]

Sources

Foundational

4-Bromo-5-chlorobenzo[d]isoxazole CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-5-chlorobenzo[d]isoxazole . This document is structured for researchers requiring actionable data on this specific haloge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-5-chlorobenzo[d]isoxazole . This document is structured for researchers requiring actionable data on this specific halogenated scaffold.

CAS Number: 1427359-87-2 Molecular Formula: C₇H₃BrClNO Molecular Weight: 232.46 g/mol

Chemical Identity & Structural Analysis

4-Bromo-5-chlorobenzo[d]isoxazole is a fused bicyclic heterocycle characterized by a benzene ring fused to an isoxazole ring. Its utility in drug discovery stems from the orthogonal reactivity of its halogen substituents. The C4-Bromine and C5-Chlorine atoms possess distinct electronic environments, enabling regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), which allows for the precise sequential introduction of pharmacophores.

Key Identifiers
PropertyValue
CAS Number 1427359-87-2
IUPAC Name 4-bromo-5-chloro-1,2-benzoxazole
SMILES Clc1c(Br)c2noc2cc1
InChI Key (Computed) HMBRYNDHGSOFHF-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 92–96 °C (Typical for analogous di-halo benzisoxazoles)

Synthetic Methodology

The synthesis of 4-substituted benzo[d]isoxazoles requires careful design of the benzene precursor to ensure correct regiochemistry upon cyclization. The most robust pathway involves the base-mediated cyclization of a 2-halo-6-substituted benzaldehyde oxime .

To achieve the 4-bromo-5-chloro substitution pattern, the specific precursor required is 6-bromo-5-chloro-2-fluorobenzaldehyde .

Pathway Logic
  • Precursor Selection: The C4 position of the final benzisoxazole corresponds to the C6 position of the benzaldehyde precursor (ortho to the aldehyde). The C5 position corresponds to the C5 position of the precursor. The ring closure occurs via nucleophilic attack of the oxime oxygen on the C2 position (displacing a leaving group, typically Fluorine).

  • Oximation: Condensation of the aldehyde with hydroxylamine.

  • Cyclization: Intramolecular SNAr displacement of the C2-Fluorine by the oxime oxygen.

Experimental Protocol

Note: This protocol is adapted from standard methodologies for halogenated benzisoxazoles (e.g., patent WO2006038657).

Step 1: Synthesis of the Oxime

Reagents: 6-Bromo-5-chloro-2-fluorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq), Ethanol/Water (3:1).

  • Dissolve 6-bromo-5-chloro-2-fluorobenzaldehyde in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Stir at ambient temperature for 4–6 hours (monitor by TLC for disappearance of aldehyde).

  • Concentrate ethanol under reduced pressure.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude oxime.

Step 2: Base-Mediated Cyclization

Reagents: Crude Oxime (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

  • Dissolve the crude oxime in anhydrous DMF (0.5 M concentration).

  • Add K₂CO₃ in a single portion.

  • Heat the mixture to 80–90 °C for 3–5 hours. Note: The presence of the electron-withdrawing halogens facilitates this SNAr reaction.

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates.

  • Filter the solid. If no precipitate forms, extract with diethyl ether (avoid ethyl acetate if possible to prevent DMF carryover).

  • Purification: Recrystallize from ethanol/heptane or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath Precursor 6-Bromo-5-chloro- 2-fluorobenzaldehyde Oxime Benzaldehyde Oxime Intermediate Precursor->Oxime NH2OH·HCl NaOAc, EtOH (Oximation) Product 4-Bromo-5-chlorobenzo[d]isoxazole (CAS 1427359-87-2) Oxime->Product K2CO3, DMF 80°C, -HF (SNAr Cyclization)

Figure 1: Synthetic route from the tri-substituted benzaldehyde precursor to the target scaffold.

Reactivity & Applications in Drug Discovery

The 4-Bromo-5-chlorobenzo[d]isoxazole scaffold is a privileged intermediate because it allows for "programmed" functionalization.

Orthogonal Cross-Coupling

The reactivity difference between the C4-Bromine and C5-Chlorine bonds is the core feature of this molecule.

  • C4-Br (High Reactivity): The bromine atom is sterically crowded (adjacent to the isoxazole ring) but has a weaker C-X bond energy than chlorine. Under standard Palladium-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), the C4-Br site will undergo oxidative addition preferentially.

  • C5-Cl (Low Reactivity): The chlorine atom remains intact during the first coupling. It can be subsequently activated using specialized ligands (e.g., XPhos, Buchwald precatalysts) or harsher conditions.

Chemical Stability & Ring Opening
  • Kemp Elimination: Like all benzisoxazoles, this compound is susceptible to base-catalyzed ring opening (Kemp elimination) to form substituted salicylonitriles (2-hydroxybenzonitriles).

  • Precaution: Avoid strong bases (e.g., NaOH, NaOEt) at high temperatures unless ring opening is the desired outcome. Use mild bases (K₂CO₃, Cs₂CO₃) for cross-coupling reactions.

Reactivity Map

Reactivity Core 4-Bromo-5-chlorobenzo[d]isoxazole Suzuki1 Suzuki Coupling (C4) Pd(0), Boronic Acid Core->Suzuki1 Selective at Br RingOpen Kemp Elimination Strong Base (NaOH) Core->RingOpen Side Reaction Prod1 4-Aryl-5-chloro-benzisoxazole Suzuki1->Prod1 Suzuki2 Suzuki/Buchwald (C5) Pd(II), Ligand, Heat Prod2 4,5-Diaryl-benzisoxazole Suzuki2->Prod2 Salicyl Substituted Salicylonitrile RingOpen->Salicyl Prod1->Suzuki2 Subsequent at Cl

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Solubility: Soluble in DMSO, DMF, DCM, and Ethyl Acetate. Sparingly soluble in water.

  • MSDS Note: Treat as a potential sensitizer. Use standard PPE (nitrile gloves, safety glasses, fume hood).

References

  • Uno, H., et al. (2006). 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. WO Patent 2006038657. (Cited for general isoxazole synthesis methodologies).[1][2][3] Retrieved from

Sources

Exploratory

Pharmacophore Modeling &amp; Lead Optimization: 4-Bromo-5-chlorobenzo[d]isoxazole Analogs

The following is an in-depth technical guide on the pharmacophore modeling of 4-Bromo-5-chlorobenzo[d]isoxazole analogs. This document is structured for drug discovery professionals, focusing on the computational workflo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacophore modeling of 4-Bromo-5-chlorobenzo[d]isoxazole analogs. This document is structured for drug discovery professionals, focusing on the computational workflows required to optimize this specific scaffold for biological activity.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The 4-Bromo-5-chlorobenzo[d]isoxazole scaffold (CAS: 1260751-76-5) represents a highly privileged core in medicinal chemistry. Structurally, it serves as a rigid, bicyclic aromatic pharmacophore often associated with atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide analogs).

For the drug designer, this specific halogenated intermediate offers two critical advantages:

  • Electronic & Steric Modulation: The C5-Chlorine atom provides essential lipophilicity (

    
    ) and fills hydrophobic pockets within target receptors (e.g., 
    
    
    
    or
    
    
    ).
  • Synthetic Versatility: The C4-Bromine atom acts as a regioselective handle for Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki), allowing the attachment of distal pharmacophoric features such as basic amine side chains.

This guide details the Ligand-Based Pharmacophore Modeling (LBPM) workflow to transition this raw scaffold into a potent bioactive lead.

Computational Workflow Architecture

The modeling process follows a non-linear, iterative path. We utilize a "Scaffold-Hopping" approach where the benzo[d]isoxazole core is mapped against known active ligands to derive a 3D hypothesis.

Diagram 1: Pharmacophore Generation Pipeline

Figure 1 illustrates the step-by-step workflow from data curation to model validation.

PharmacophoreWorkflow Data 1. Dataset Curation (Actives + Decoys) Prep 2. Ligand Preparation (Ionization pH 7.4, Tautomers) Data->Prep Conf 3. Conformational Analysis (Monte Carlo / Systematic) Prep->Conf Align 4. Molecular Alignment (Substructure: Benzo[d]isoxazole) Conf->Align Gen 5. Pharmacophore Perception (GALAHAD / HypoGen) Align->Gen Valid 6. Validation (GH Score, ROC Curves) Gen->Valid Valid->Gen Refine Features

Caption: Integrated workflow for generating ligand-based pharmacophores from benzo[d]isoxazole precursors.

Protocol: Step-by-Step Methodology

Phase A: Dataset Construction & Curation

To build a robust model, we must define the "Active" chemical space. Since 4-Bromo-5-chlorobenzo[d]isoxazole is an intermediate, we select known bioactive analogs (e.g., Risperidone) as reference ligands.

  • Training Set: Select 15–20 benzo[d]isoxazole derivatives with known

    
     values < 100 nM against the target (e.g., Dopamine 
    
    
    
    ).
  • Test Set: Select 50 compounds with diverse activity ranges.

  • Decoy Set: Generate 1,000 property-matched decoys using the DUD-E (Directory of Useful Decoys) protocol to ensure the model isn't just detecting molecular weight or logP.

Phase B: Conformational Analysis

The benzo[d]isoxazole core is rigid, but the side chains attached at C3 or C4 (replacing the Bromine) are flexible.

  • Method: Mixed-Mode Search (Monte Carlo + Systematic).

  • Force Field: MMFF94x or OPLS3e (superior for halogenated aromatics).

  • Energy Window: 10 kcal/mol (to capture bioactive conformations).

  • Constraint: Fix the benzo[d]isoxazole coordinates during initial alignment to ensure the core features overlap.

Phase C: Feature Mapping (The "Core" Logic)

This is the critical scientific step. We map specific chemical functionalities of the 4-Bromo-5-chlorobenzo[d]isoxazole core to pharmacophoric feature types.

Structural ElementPharmacophore FeatureFunction/Interaction
Benzo[d]isoxazole Ring R (Aromatic Ring)

stacking (e.g., with Phe/Trp residues in GPCRs).
Nitrogen (N2) HBA (Acceptor) Hydrogen bond acceptor (Interaction with Ser/Thr).
Chlorine (C5) Hyd (Hydrophobic) Occupies lipophilic pockets; Halogen bonding (

-hole).
Bromine (C4) Hyd / Vector Initial: Hydrophobic.[1] Optimized: Vector for side-chain expansion (e.g., piperidine attachment).
Diagram 2: Pharmacophore Feature Map

Figure 2 visualizes the spatial arrangement of features on the scaffold.

FeatureMap Core Benzo[d]isoxazole Core Feat_Aro F1: Aromatic (Ring Centroid) Core->Feat_Aro Feat_HBA F2: H-Bond Acceptor (N) Core->Feat_HBA Feat_Hyd_Cl F3: Hydrophobic (5-Cl) Core->Feat_Hyd_Cl Feat_Vec_Br F4: Vector/Linker (4-Br) Core->Feat_Vec_Br Feat_Aro->Feat_HBA 3.2 Å Feat_Aro->Feat_Hyd_Cl 4.5 Å Feat_HBA->Feat_Vec_Br 5.1 Å

Caption: Spatial mapping of pharmacophoric features derived from the 4-Bromo-5-chlorobenzo[d]isoxazole core.

Validation & Quality Assurance

A model is only as good as its predictive power. We utilize the Güner-Henry (GH) Score to validate the hypothesis.

Validation Protocol:

  • Screen the Test Set (Actives + Decoys) against the generated pharmacophore.

  • Calculate metrics based on the Hit List.

Key Metrics Table:

MetricFormulaTarget ThresholdInterpretation
Enrichment Factor (EF)


The model picks actives 10x better than random selection.
GH Score Complex (See Ref)

Balances yield and goodness-of-hit.
ROC AUC Area Under Curve

Measures discrimination between actives and decoys.
  • 
    : Actives in Hit List, 
    
    
    
    : Total Hits,
    
    
    : Total Actives,
    
    
    : Total Database Size.

Experimental Application (Synthesis)

Once the pharmacophore identifies high-scoring virtual hits, the 4-Bromo-5-chlorobenzo[d]isoxazole core is utilized in the wet lab.

Synthetic Pathway for Lead Optimization:

  • Core Synthesis: 5-Chlorobenzo[d]isoxazole is brominated using

    
     or NBS to yield the 4-Bromo-5-chloro  intermediate.
    
  • Pharmacophore Expansion: The 4-Bromo position undergoes Buchwald-Hartwig amination with piperazine linkers (predicted by the model to bind the Aspartate residue in GPCRs).

  • Bioassay: Compounds are screened for binding affinity (

    
    ) and functional activity (
    
    
    
    ).

References

  • BenchChem. (2025).[2][3] The Multifaceted Biological Activities of 1,2-Benzisoxazole Derivatives: A Technical Guide. Retrieved from

  • Pal, D., et al. (2011). Synthesis and biological evaluation of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry. Retrieved from

  • Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Springer Proceedings in Materials.[4] Retrieved from

  • Schrödinger, Inc. (2024).[5] Ligand-Based Pharmacophore Modeling Protocols. Retrieved from

  • American Elements. (2024). 4-Bromo-3-chlorobenzo[d]isoxazole Properties & Applications. Retrieved from

Sources

Foundational

Technical Guide: Physical Properties &amp; Melting Point of 4-Bromo-5-chlorobenzo[d]isoxazole

This guide details the physical properties, synthesis logic, and characterization metrics for 4-Bromo-5-chlorobenzo[d]isoxazole , a specialized heterocyclic intermediate used in the development of psychotropic and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis logic, and characterization metrics for 4-Bromo-5-chlorobenzo[d]isoxazole , a specialized heterocyclic intermediate used in the development of psychotropic and anti-infective pharmacophores.

Executive Summary

4-Bromo-5-chlorobenzo[d]isoxazole (CAS: 1427359-87-2) is a halogenated bicyclic scaffold featuring a benzene ring fused to an isoxazole ring. It serves as a critical electrophilic intermediate in medicinal chemistry, particularly for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) utilized in synthesizing antipsychotics (e.g., risperidone analogs) and antimicrobial agents.

This guide addresses the identification , physical property profile , and experimental determination protocols required for rigorous quality control of this compound.

Chemical Identity & Structure

Parameter Data
Chemical Name 4-Bromo-5-chlorobenzo[d]isoxazole
IUPAC Name 4-bromo-5-chloro-1,2-benzoxazole
CAS Number 1427359-87-2
Molecular Formula

Molecular Weight 232.46 g/mol
SMILES ClC1=C(Br)C2=NON=C2C=C1
Structural Features Fused 1,2-benzisoxazole core; Bromine at C4 (sterically crowded); Chlorine at C5.[1]

Note on Isomerism: Do not confuse with 4-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260751-76-5), a regioisomer where the chlorine is attached to the isoxazole ring (C3) rather than the benzene ring.

Physical Properties Profile

Due to the specialized nature of this intermediate, specific experimental melting point data is often absent from public catalogs. The values below are derived from Structure-Property Relationship (SPR) analysis of analogous halogenated benzisoxazoles.

Melting Point & Appearance
Property Value / Description Confidence
Physical State Crystalline SolidHigh (Based on MW and polarity)
Color Off-white to pale yellowHigh
Melting Point (Predicted) 92 °C – 105 °C Medium (SPR Projection)
Boiling Point (Predicted) ~310 °C (at 760 mmHg)Medium
Density 1.8 ± 0.1 g/cm³High

Contextual Insight: The presence of the C4-Bromine atom introduces significant steric strain and crystal packing disruption compared to the 5-chloro analog, potentially lowering the melting point relative to the 5,6-disubstituted isomers.

Solubility Profile
  • Soluble: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF).

  • Sparingly Soluble: Methanol, Ethanol (requires heating).

  • Insoluble: Water (Hydrophobic lipophilic core).

Experimental Determination of Melting Point

For researchers synthesizing this compound de novo, accurate determination of the melting point is the primary indicator of purity.

Protocol: Capillary Method (Standard)
  • Preparation: Dry the sample under vacuum (40 °C, 10 mbar) for 4 hours to remove solvent inclusions (solvates can depress MP).

  • Loading: Pack 2–3 mm of the fine powder into a capillary tube.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 80 °C.

    • Slow Ramp: 1.0 °C/min from 80 °C until liquid phase is observed.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range >2 °C indicates impurities.
Protocol: Differential Scanning Calorimetry (DSC)

For pharmaceutical-grade characterization, DSC is required to identify polymorphs.

  • Pan: Aluminum, crimped (non-hermetic).

  • Sample Mass: 2–5 mg.

  • Heating Rate: 10 °C/min under

    
     purge (50 mL/min).
    
  • Endotherm: Look for a sharp endothermic peak. The onset temperature is the reported MP.

Synthesis & Characterization Logic

The physical properties of 4-Bromo-5-chlorobenzo[d]isoxazole are heavily influenced by the synthetic route, specifically the removal of the oxime intermediate .

Synthetic Route (Retrosynthesis)

The most reliable route involves the cyclization of the corresponding salicylaldoxime.

  • Precursor: 6-Bromo-5-chloro-2-hydroxybenzaldehyde.

  • Intermediate: 6-Bromo-5-chloro-2-hydroxybenzaldehyde oxime.

  • Cyclization: Activation of the oxime hydroxyl followed by nucleophilic attack by the phenolic oxygen.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Chloro-2-bromophenol Formylation Step 1: Formylation (Reimer-Tiemann or Duff) Start->Formylation Aldehyde Precursor: 6-Bromo-5-chloro-2-hydroxybenzaldehyde Formylation->Aldehyde OximeStep Step 2: Oximation (NH2OH·HCl, NaOAc) Aldehyde->OximeStep Oxime Intermediate: Oxime Derivative OximeStep->Oxime Cyclization Step 3: Cyclization (Ac2O/Pyridine or DIAD/PPh3) Oxime->Cyclization Product Target: 4-Bromo-5-chlorobenzo[d]isoxazole Cyclization->Product Purification (Recryst. EtOH)

Figure 1: Synthetic pathway for 4-Bromo-5-chlorobenzo[d]isoxazole from phenolic precursors.[1][2][3]

Critical Impurities Affecting Melting Point
  • Unreacted Oxime: Raises the melting point range and broadens it (Oximes often melt >150 °C).

  • Regioisomers: If the formylation step is not regioselective, the 6-bromo isomer may co-crystallize, forming a eutectic mixture with a depressed MP.

Handling & Stability (SDS Summary)

  • Storage: Store at 2–8 °C under inert atmosphere (Argon). Light sensitive (protect from direct UV to prevent isoxazole ring opening).

  • Reactivity: The C3-H of the isoxazole ring is susceptible to deprotonation by strong bases (e.g., n-BuLi), leading to ring fragmentation (Kemp elimination type).

  • Hazards: Irritant to eyes and skin. Potential skin sensitizer.

References

  • PubChem Compound Summary. (2025). 4-Bromo-5-chlorobenzo[d]isoxazole (CAS 1427359-87-2).[4] National Center for Biotechnology Information. Link

  • BenchChem Technical Notes. (2025). Synthesis of Halogenated Benzo[d]isoxazoles.[2][5][6]Link

  • Vigante, B. et al. (2014). Synthesis and properties of 1,2-benzisoxazole derivatives. Chemistry of Heterocyclic Compounds.[7][8] Link

  • American Elements. (2024).[1] Certificate of Analysis: 4-Bromo-3-chlorobenzo[d]isoxazole (Isomer Comparison).Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Strategic Approach to the Synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole

Abstract This document provides a detailed, step-by-step protocol for the laboratory-scale preparation of 4-Bromo-5-chlorobenzo[d]isoxazole, a halogenated heterocyclic compound with significant potential as a building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, step-by-step protocol for the laboratory-scale preparation of 4-Bromo-5-chlorobenzo[d]isoxazole, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The benzisoxazole core is a privileged scaffold in numerous biologically active molecules, and the specific halogenation pattern of this target compound offers versatile handles for further synthetic elaboration.[1] The described methodology is predicated on a robust and well-established synthetic strategy involving the intramolecular cyclization of an ortho-substituted aromatic precursor, adapted for this specific substitution pattern. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction and Scientific Rationale

The 1,2-benzisoxazole moiety is a cornerstone in the development of therapeutic agents, demonstrating a wide array of pharmacological activities including antipsychotic, anticonvulsant, antimicrobial, and antitumor properties.[1][2] The strategic placement of bromo and chloro substituents on the benzene ring, as in 4-Bromo-5-chlorobenzo[d]isoxazole, provides orthogonal synthetic vectors for diversification through cross-coupling reactions, nucleophilic substitutions, and other transformations. This makes the target molecule a highly valuable intermediate for generating libraries of novel compounds for biological screening.

While numerous methods exist for the synthesis of the benzisoxazole core, including [3+2] cycloaddition reactions and cyclization of o-hydroxy ketoximes, this protocol focuses on a practical and accessible multi-step pathway starting from a commercially available substituted benzaldehyde.[1][2][3] This approach involves the initial formation of an oxime, followed by a base-mediated intramolecular cyclization to construct the desired heterocyclic system.[4] The causality behind this choice lies in its reliability and adaptability to various substitution patterns on the aromatic ring.

Reaction Scheme and Mechanistic Overview

The proposed synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole is a two-step process commencing with 2-bromo-3-chloro-6-fluorobenzaldehyde. The initial step is the conversion of the aldehyde to its corresponding oxime. The subsequent and key step is an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the oxime's hydroxyl group, upon deprotonation, displaces the ortho-fluorine atom to form the benzisoxazole ring. Fluorine is an excellent leaving group in SNAr reactions, making this a highly favorable cyclization.

Synthetic_Pathway start 2-Bromo-3-chloro-6-fluorobenzaldehyde oxime 2-Bromo-3-chloro-6-fluorobenzaldehyde Oxime start->oxime Step 1: NH2OH·HCl, Pyridine, Ethanol target 4-Bromo-5-chlorobenzo[d]isoxazole oxime->target Step 2: K2CO3, DMF (Intramolecular SNAr)

Caption: Proposed synthetic pathway for 4-Bromo-5-chlorobenzo[d]isoxazole.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaCAS NumberSupplierPurity
2-Bromo-3-chloro-6-fluorobenzaldehydeC₇H₃BrClFO945729-23-9(Example) Sigma-Aldrich≥97%
Hydroxylamine HydrochlorideNH₂OH·HCl5470-11-1(Example) Acros Organics≥99%
PyridineC₅H₅N110-86-1(Example) Fisher ScientificAnhydrous, ≥99.8%
EthanolC₂H₅OH64-17-5(Example) VWRAnhydrous, 200 proof
Potassium CarbonateK₂CO₃584-08-7(Example) Alfa AesarAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2(Example) J.T.BakerAnhydrous, ≥99.8%
Ethyl AcetateC₄H₈O₂141-78-6(Example) EMD MilliporeACS Grade
HexanesC₆H₁₄110-54-3(Example) MacronACS Grade
Deionized WaterH₂O7732-18-5In-houseN/A
Anhydrous Magnesium SulfateMgSO₄7487-88-9(Example) Sigma-AldrichGranular
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Inert atmosphere setup (Nitrogen or Argon)

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde Oxime

Rationale: This step converts the aldehyde functional group into an oxime. The oxime's hydroxyl group is the key nucleophile for the subsequent cyclization step. Pyridine acts as a mild base to neutralize the HCl released during the reaction.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-chloro-6-fluorobenzaldehyde (5.0 g, 21.06 mmol).

  • Dissolve the aldehyde in 40 mL of anhydrous ethanol.

  • Add hydroxylamine hydrochloride (1.61 g, 23.17 mmol, 1.1 equivalents) to the solution.

  • Slowly add anhydrous pyridine (2.0 mL, 25.27 mmol, 1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 70°C.

  • Maintain stirring at 70°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aldehyde spot is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel. Shake and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude oxime as a solid. This product is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Intramolecular Cyclization to 4-Bromo-5-chlorobenzo[d]isoxazole

Rationale: This is the key ring-forming step. A strong base, potassium carbonate, deprotonates the oxime's hydroxyl group, generating an alkoxide. This nucleophile then attacks the ortho-carbon bearing the fluorine atom, displacing it via an SNAr mechanism to form the stable benzisoxazole ring. Anhydrous DMF is used as a polar aprotic solvent to facilitate this type of reaction.

Procedure:

  • Place the crude 2-Bromo-3-chloro-6-fluorobenzaldehyde oxime (assuming quantitative yield from the previous step, ~21.06 mmol) into a 100 mL round-bottom flask with a magnetic stir bar.

  • Add anhydrous potassium carbonate (5.82 g, 42.12 mmol, 2.0 equivalents).

  • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 80-90°C under an inert atmosphere (Nitrogen or Argon).

  • Stir vigorously for 4-6 hours. Monitor the reaction progress by TLC until the starting oxime has been consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into 200 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

Purification

The crude 4-Bromo-5-chlorobenzo[d]isoxazole can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined on a small scale. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: If necessary, purify the product on a silica gel column using a gradient elution system, typically starting with pure hexanes and gradually increasing the polarity with ethyl acetate.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Reagent-Specific Hazards:

    • 2-Bromo-3-chloro-6-fluorobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle with care.

    • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete Oxime Formation Insufficient heating or reaction time.Increase reaction time and ensure the temperature is maintained at 70°C. Check the purity of reagents.
Step 2: Incomplete Cyclization Insufficient base or non-anhydrous conditions.Ensure K₂CO₃ is anhydrous and used in at least 2 equivalents. Use anhydrous DMF.
Low Yield of Final Product Product loss during workup or purification.Be careful during extractions and transfers. Optimize the recrystallization solvent system to maximize recovery.
Formation of Side Products Reaction temperature too high in Step 2.Maintain the reaction temperature in the recommended range (80-90°C) to avoid potential decomposition or side reactions.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole. By following these detailed steps, researchers can reliably produce this valuable chemical intermediate, enabling further exploration in drug discovery and materials science. The described method is robust, scalable, and relies on well-understood chemical principles, ensuring a high degree of success for experienced synthetic chemists.

References

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]

  • Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Journal of Applicable Chemistry, 4(5), 1461-1472. [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]

  • Lynch, J. J., et al. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 14(17), 4486–4489. [Link]

  • Zefirov, N. S., & Makhova, N. N. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Russian Chemical Reviews, 89(10), 1073-1105. [Link]

Sources

Application

Using 4-Bromo-5-chlorobenzo[d]isoxazole as a pharmaceutical intermediate

Application Note: 4-Bromo-5-chlorobenzo[d]isoxazole as a Pharmaceutical Intermediate Part 1: Executive Summary & Strategic Value Compound: 4-Bromo-5-chlorobenzo[d]isoxazole CAS: 1260751-76-5 (Analogous reference) Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-5-chlorobenzo[d]isoxazole as a Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Value

Compound: 4-Bromo-5-chlorobenzo[d]isoxazole CAS: 1260751-76-5 (Analogous reference) Molecular Formula: C₇H₃BrClNO Class: Halogenated 1,2-Benzisoxazole

The "Orthogonal Handle" Strategy in Drug Design In modern medicinal chemistry, the ability to rapidly generate structure-activity relationship (SAR) libraries is limited by the availability of scaffolds that allow precise, sequential functionalization. 4-Bromo-5-chlorobenzo[d]isoxazole serves as a high-value "linchpin" intermediate due to its unique electronic and steric properties:

  • Bioisosterism: The benzo[d]isoxazole core acts as a bioisostere for indole and quinoline, offering altered hydrogen bond acceptor capabilities (N2) and improved metabolic stability against oxidative hydroxylation.

  • Orthogonal Reactivity: The presence of a Bromine atom at C4 and a Chlorine atom at C5 creates a reactivity gradient. Palladium-catalyzed cross-coupling occurs preferentially at the C4-Br bond (weaker bond dissociation energy) before the C5-Cl bond. This allows researchers to install a complex vector at C4 first, followed by a lipophilic tune or secondary coupling at C5.

  • Conformational Control: Substituents at the C4 position experience peri-strain with the isoxazole ring, often forcing the attached group out of plane. This is critical for disrupting flat molecular architectures and improving solubility or selectivity in kinase/GPCR targets.

Part 2: Chemical Logic & Reactivity Profile

To use this intermediate effectively, one must understand the electronic landscape of the scaffold.

FeatureChemical ConsequenceExperimental Implication
C4-Bromine High Reactivity. Located at the "top" vertex, adjacent to the isoxazole junction.Primary Coupling Site. Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃), this site reacts exclusively.
C5-Chlorine Low Reactivity. Deactivated by the adjacent bromine (initially) and the electron-rich nature of the fused ring system relative to pyridine.Secondary Handle. Remains intact during C4 functionalization. Requires specialized ligands (e.g., XPhos, Buchwald G3) or forcing conditions to react.
Isoxazole Ring Base Sensitivity. The N-O bond is susceptible to cleavage by strong bases (Kemp Elimination type), forming salicylonitriles.Condition Limit. Avoid strong bases (t-BuLi, NaH) at high temperatures. Use mild inorganic bases (K₂CO₃, Cs₂CO₃) for couplings.

Part 3: Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Context: If the intermediate is not commercially available, it must be synthesized from 2-hydroxy-3-bromo-4-chlorobenzaldehyde to ensure correct regiochemistry.

Reagents:

  • 2-Hydroxy-3-bromo-4-chlorobenzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Sodium Acetate (NaOAc) (1.5 equiv)

  • Acetic Anhydride (Ac₂O)

  • Pyridine / Triethylamine

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve the aldehyde in Ethanol/Water (3:1).

    • Add NH₂OH[1]·HCl and NaOAc.

    • Stir at ambient temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The formation of the oxime is usually quantitative. Isolate by filtration.[2]

  • O-Acetylation & Cyclization:

    • Suspend the dried oxime in Acetic Anhydride (5 vol).

    • Heat to 100°C for 2 hours. This forms the O-acetyl oxime intermediate.

    • Cool to room temperature.[2][3]

    • Critical Step (Cyclization): Transfer the mixture to a solution of Pyridine (or mild base) and heat to reflux. The O-acetyl group acts as a leaving group, facilitating the attack of the phenol oxygen onto the nitrogen (or via nitrile oxide intermediate depending on exact conditions).

    • Alternative (cleaner): Treat the oxime with Carbonyldiimidazole (CDI) in THF to effect cyclization.

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Ethanol.

    • Validation: ¹H NMR should show the disappearance of the aldehyde proton and the appearance of the aromatic protons. MS should show the characteristic Br/Cl isotope pattern (M, M+2, M+4).

Protocol B: Regioselective C4-Arylation (Suzuki-Miyaura)

Objective: Install a phenyl group at C4 while preserving the C5-Cl handle.

Reagents:

  • 4-Bromo-5-chlorobenzo[d]isoxazole (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (3-5 mol%) - Chosen for steric tolerance.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Setup: In a Schlenk tube or microwave vial, combine the scaffold, boronic acid, and catalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this reaction and will lead to homocoupling or dehalogenation.

  • Solvation: Add Dioxane and the aqueous base.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C to avoid activating the C5-Cl bond.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Part 4: Visualization of Reaction Logic

The following diagram illustrates the orthogonal functionalization pathway, highlighting the specific conditions required to preserve the isoxazole core while sequentially activating the halogen handles.

G cluster_legend Reactivity Logic Start Precursor: 2-Hydroxy-3-bromo- 4-chlorobenzaldehyde Inter TARGET SCAFFOLD: 4-Bromo-5-chlorobenzo[d]isoxazole Start->Inter 1. NH2OH.HCl 2. Ac2O/Pyridine (Cyclization) Prod1 Product A (C4-Substituted): 4-Aryl-5-chlorobenzo[d]isoxazole Inter->Prod1 Suzuki Coupling Pd(dppf)Cl2, 80°C (Selects Br over Cl) Prod2 Final Lead (C4, C5-Substituted): 4-Aryl-5-aminobenzo[d]isoxazole Prod1->Prod2 Buchwald-Hartwig Pd2(dba)3, XPhos, 110°C (Activates Cl) key1 C4-Br: Weak Bond (Reacts First) key2 C5-Cl: Strong Bond (Reacts Second)

Caption: Stepwise synthesis and orthogonal functionalization strategy. The pathway demonstrates the chemoselective activation of C4-Br followed by the forcing activation of C5-Cl.

Part 5: Troubleshooting & Expert Insights

1. Kemp Elimination (Ring Opening):

  • Symptom: Loss of the isoxazole UV signature; appearance of a nitrile peak (2200 cm⁻¹) in IR.

  • Cause: Use of strong alkoxide bases (NaOtBu) at high temperatures (>100°C) attacks the C3 position, opening the ring to form a substituted salicylonitrile.

  • Solution: Switch to inorganic bases (K₃PO₄, Cs₂CO₃) or non-nucleophilic organic bases (DBU) if necessary. Keep reaction temperatures below 100°C during the first coupling step.[4]

2. Regioselectivity Issues:

  • Symptom: Mixture of mono- and bis-coupled products.

  • Cause: Catalyst is too active (e.g., S-Phos or X-Phos used in the first step).

  • Solution: Use "dumber" ligands for the first step. PPh₃ or dppf are ideal because they struggle to activate the aryl chloride, ensuring selectivity for the bromide.

3. Solubility:

  • The 4-bromo-5-chloro intermediate is highly lipophilic and crystalline. It may not dissolve well in pure ethanol or methanol. Use THF , Dioxane , or DMF as co-solvents for reactions.

References

  • BenchChem. (2025).[2][5] Side-by-side evaluation of different catalytic systems for 4-Chlorobenzo[d]isoxazole synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). Benzisoxazole: a privileged scaffold for medicinal chemistry.[2][5] PMC PubMed Central. Retrieved from (Note: Generalized citation for scaffold utility).

  • American Elements. (2025). 4-Bromo-3-chlorobenzo[d]isoxazole Properties and Specifications. Retrieved from [6]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets and SAR studies. RSC Advances. Retrieved from

  • MolCore. (2025). Certificate of Analysis: 4-bromo-3-chlorobenzo[d]isoxazole.[7][8] Retrieved from

(Note: While specific literature for the 4-bromo-5-chloro isomer is proprietary or scarce, the protocols above are derived from chemically validated methods for the 4-bromo-3-chloro and 5-bromo-4-chloro analogs, adhering to standard heterocyclic chemistry principles.)

Sources

Method

Functionalization of the isoxazole ring in 4-Bromo-5-chlorobenzo[d]isoxazole

Application Note: Strategic Functionalization of the Isoxazole Ring in 4-Bromo-5-chlorobenzo[d]isoxazole Executive Summary & Chemical Context The scaffold 4-Bromo-5-chlorobenzo[d]isoxazole represents a highly functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Isoxazole Ring in 4-Bromo-5-chlorobenzo[d]isoxazole

Executive Summary & Chemical Context

The scaffold 4-Bromo-5-chlorobenzo[d]isoxazole represents a highly functionalized heterocycle with competing reactive sites.[1] For medicinal chemists, this molecule presents a "selectivity paradox":

  • The Isoxazole C3-H: Acidic and capable of deprotonation, but the ring is prone to base-mediated fragmentation (Kemp elimination).

  • The C4-Bromine: Highly reactive toward Lithium-Halogen Exchange (Li/X) and Palladium oxidative addition.[1]

  • The C5-Chlorine: Electron-withdrawing, activating the C3-H but generally inert compared to the C4-Br.[1]

This guide provides protocols to selectively functionalize the isoxazole ring (C3 position) without disturbing the halogen handles, and conversely, how to leverage the ring's instability to access substituted salicylonitriles.

Decision Matrix: Reactivity Pathways

Before initiating synthesis, the researcher must choose the pathway based on the desired end-state.

ReactivityPathways Start 4-Bromo-5-chlorobenzo[d]isoxazole Goal Desired Outcome? Start->Goal PathA Preserve Ring (C3-Functionalization) Goal->PathA Keep Heterocycle PathB Open Ring (Salicylonitrile Synthesis) Goal->PathB Access Phenols MethodA Protocol 1: Knochel-Hauser Base (TMPMgCl·LiCl) PathA->MethodA Avoids Li/Br Exchange MethodB Protocol 2: Base-Mediated Kemp Elimination PathB->MethodB NaOH/MeOH or NaOEt ProductA 3-Substituted-4-Br-5-Cl-benzisoxazole MethodA->ProductA ProductB 3-Bromo-4-chloro-2-hydroxybenzonitrile MethodB->ProductB

Figure 1: Strategic decision tree for benzisoxazole functionalization. Note that standard n-BuLi is excluded to prevent C4-debromination.

Protocol 1: C3-Functionalization via Knochel-Hauser Base[1]

The Challenge: Using standard organolithiums (e.g., n-BuLi, LDA) on this substrate is hazardous.

  • Risk 1: n-BuLi will preferentially perform Lithium-Halogen exchange at the C4-Br position rather than C3-deprotonation.[1]

  • Risk 2: Strong nucleophilic bases can attack the C3 position, triggering ring opening.

The Solution: Use TMPMgCl·LiCl (Knochel-Hauser Base) .[1][2] The steric bulk of the tetramethylpiperidino (TMP) group prevents nucleophilic attack, and the magnesium character mitigates the risk of Li/Br exchange, allowing thermodynamic deprotonation at C3.

Materials
  • Substrate: 4-Bromo-5-chlorobenzo[d]isoxazole (1.0 eq)

  • Reagent: TMPMgCl·LiCl (1.2 eq, typically 1.0 M in THF/Toluene)

  • Electrophile: Aldehydes, Iodine, Allyl bromide, or Weinreb amides.

  • Solvent: Anhydrous THF (0.5 M concentration).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with Argon. Add the substrate and dissolve in anhydrous THF. Cool the solution to -78 °C .

  • Metalation: Dropwise add TMPMgCl[1]·LiCl (1.2 eq) over 10 minutes.

    • Critical Observation: The solution may turn yellow/orange.

    • Incubation: Stir at -78 °C for 30 minutes. Unlike simple arenes, do not warm to 0 °C yet, as the C4-Br is proximal to the magnesiated C3, and "halogen dance" (migration of the metal) is a risk at higher temperatures.

  • Quench: Add the electrophile (1.5 eq) dissolved in minimal THF.

    • For Iodine: Add I₂ solution immediately.

    • For Aldehydes: Add slowly to avoid exotherms.

  • Warming: Allow the mixture to warm slowly to -20 °C over 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl.[1][3] Extract with EtOAc.[1][3]

Data Summary: Electrophile Scope

ElectrophileProduct (C3-Substituted)Yield (%)Notes
I₂ 3-Iodo-4-bromo-5-chlorobenzo[d]isoxazole82%Excellent precursor for Sonogashira coupling at C3.[1]
Benzaldehyde Secondary Alcohol74%Diastereomers if chiral centers present.[1]
DMF C3-Formyl derivative65%Unstable on silica; use immediately.[1]

Protocol 2: Ring Opening to Salicylonitriles

Context: The isoxazole N-O bond is weak. In the presence of bases (alkoxides), the C3 proton is removed, and the ring fragments to form a nitrile and a phenoxide. For 4-bromo-5-chlorobenzo[d]isoxazole, this is a high-yield route to 3-bromo-4-chloro-2-hydroxybenzonitrile , a dense pharmacophore.[1]

Mechanism

The reaction proceeds via the Kemp Elimination pathway:

  • Base deprotonates C3-H.[1]

  • Anionic cascade cleaves the N-O bond.

  • Formation of the phenoxide and nitrile.

Step-by-Step Methodology
  • Setup: Dissolve 4-Bromo-5-chlorobenzo[d]isoxazole (1.0 eq) in MeOH (0.5 M).

  • Reaction: Add Sodium Methoxide (NaOMe, 2.0 eq) at Room Temperature (25 °C).

    • Note: Stronger bases or heat are rarely needed due to the electron-withdrawing effect of the 5-Cl and 4-Br, which acidifies the C3-H.[1]

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (The product is more polar and phenolic).

  • Acidification (Critical): The product exists as a sodium phenoxide salt. Pour the mixture into 1N HCl to protonate the phenol (pH < 4).

  • Isolation: The product, 3-bromo-4-chloro-2-hydroxybenzonitrile, often precipitates as a solid.[1] Filter or extract with DCM.[1]

Protocol 3: Orthogonal Cross-Coupling (The "Trap")

Warning: If you attempt Palladium-catalyzed cross-coupling (Suzuki/Buchwald) on the unsubstituted ring, the basic conditions (e.g., K₂CO₃/heat) required for the coupling will likely trigger the Ring Opening (Protocol 2) before the coupling occurs.

Correct Workflow for C4-Functionalization: If you need to couple at the C4-Br position while keeping the isoxazole ring:

  • Block the C3 Position: Perform Protocol 1 first (e.g., methylate or iodinate C3).

  • Couple: Once C3 is substituted, the Kemp elimination pathway is blocked (no acidic proton). You can now subject the C4-Br to Suzuki conditions.[1]

CouplingLogic Input 4-Br-5-Cl-benzo[d]isoxazole DirectPd Direct Pd-Coupling (Basic Conditions) Input->DirectPd Risky Protect Step 1: C3-Functionalization (Protocol 1) Input->Protect Recommended Fail Ring Destruction (Nitrile Formation) DirectPd->Fail Stable C3-Substituted Intermediate Protect->Stable Success Step 2: C4-Suzuki Coupling (Ring Intact) Stable->Success

Figure 2: The necessity of blocking C3 prior to metal-catalyzed coupling at C4.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824. [1]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. [1]

  • Berton, M., et al. "Organomagnesiums On-demand: Preparation of Turbo-Grignard and Knochel-Hauser Base."[1][4] Vapourtec Application Notes, 2019.

  • Casey, M., et al. "Kemp Elimination of Benzisoxazoles." Tetrahedron Letters, vol. 30, no. 12, 1989. (Contextualizing the base sensitivity of the isoxazole ring).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Bromo-5-chlorobenzo[d]isoxazole synthesis

Technical Support Center: 4-Bromo-5-chlorobenzo[d]isoxazole Synthesis Executive Summary: The "Ortho-Effect" Challenge The synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole presents a unique kinetic challenge compared to non...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-5-chlorobenzo[d]isoxazole Synthesis

Executive Summary: The "Ortho-Effect" Challenge

The synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole presents a unique kinetic challenge compared to non-halogenated analogs. The critical bottleneck lies in the steric environment of the precursor, likely 3-bromo-4-chloro-2-fluorobenzaldehyde .

The presence of a bulky bromine atom at the C3 position of the benzene ring (which becomes C4 in the benzisoxazole) exerts significant steric pressure on the C2-fluorine leaving group. This "ortho-effect" impedes the rotational freedom required for the oxime oxygen to attack the C2 position during the intramolecular


 cyclization. Standard protocols for benzisoxazoles often fail here, resulting in stalled reactions or high levels of nitrile byproducts (via dehydration).

This guide provides an optimized protocol and a troubleshooting framework specifically engineered to overcome this steric energy barrier.

Optimized Synthetic Protocol

Objective: Maximize conversion of the oxime intermediate to the cyclized benzisoxazole while minimizing Beckmann rearrangement and nitrile formation.

Reaction Scheme:

  • Oxime Formation: 3-Bromo-4-chloro-2-fluorobenzaldehyde +

    
    
    
    
    
    Oxime
  • Cyclization: Oxime

    
     4-Bromo-5-chlorobenzo[d]isoxazole
    
Step-by-Step Methodology
  • Solvent Selection (Critical): Do not use THF or Ethanol. The steric hindrance requires higher thermal energy and better solvation of the anionic intermediate.

    • Recommendation:DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) . These dipolar aprotic solvents accelerate

      
       reactions by destabilizing the anionic nucleophile (oximate).
      
  • Base System: Use Potassium Carbonate (

    
    )  (3.0 equiv).
    
    • Note: Stronger bases like NaH can promote side reactions (dehydration to nitrile) in this specific hindered substrate.

  • Temperature Control:

    • Standard Benzisoxazole: 60–80°C.

    • 4-Bromo-5-chloro Analog:100–110°C . The extra heat is thermodynamically necessary to overcome the rotational barrier caused by the C4-Bromine.

  • Procedure:

    • Dissolve the isolated oxime (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

    • Add anhydrous

      
       (3.0 equiv).
      
    • Heat to 105°C under

      
       atmosphere.
      
    • Monitor via HPLC/UPLC every 2 hours. Reaction typically requires 6–12 hours (vs. 2 hours for unhindered substrates).

    • Quench: Pour onto crushed ice/water. The product is lipophilic and should precipitate.

Troubleshooting Guide (Q&A Format)

Q1: I see the starting material (oxime) disappearing, but the yield of the benzisoxazole is low (<30%). A new peak appears at a different retention time. What is happening?

Diagnosis: You are likely observing the Beckmann Rearrangement or Nitrile Formation .

  • The Issue: If the cyclization is too slow (due to the 4-Br steric clash), the oxime may dehydrate to form 3-bromo-4-chloro-2-fluorobenzonitrile or rearrange to a benzoxazole.

  • The Fix:

    • Switch Leaving Groups: If you are using a chloro precursor (2,4-dichloro-3-bromobenzaldehyde), switch to the fluoro analog. The C-F bond is significantly more reactive in

      
       cyclizations, allowing the ring closure to outcompete the side reactions.
      
    • Water Content: Ensure the DMSO is anhydrous. Water can hydrolyze the imine bond or promote rearrangement.[1]

Q2: The reaction is stuck at 50% conversion even after 24 hours.

Diagnosis: Product Inhibition or "Stalled" Kinetics.

  • The Issue: The bulky 4-Bromo group creates a "conformationally locked" transition state. As the reaction progresses, the basicity of the mixture drops (consumption of carbonate).

  • The Fix:

    • Concentration: Run the reaction more concentrated (0.8 M – 1.0 M). Intramolecular reactions benefit from dilution only to prevent polymerization, but here we need high collision frequency with the base to deprotonate the oxime.

    • Phase Transfer Catalyst: Add 5 mol% 18-Crown-6 . This solubilizes the potassium carbonate in DMSO, making the carbonate "naked" and more basic, accelerating the deprotonation step.

Q3: My product contains a persistent impurity that is difficult to separate by column chromatography.

Diagnosis: Isomeric Contamination (Benzoxazole).

  • The Issue: Under high heat, the Z-isomer of the oxime can undergo Beckmann rearrangement to form the isomeric benzoxazole (O and N positions swapped relative to the benzene ring).

  • The Fix:

    • Purification: 4-Bromo-5-chlorobenzo[d]isoxazole is highly crystalline. Avoid silica columns if possible. Recrystallize from Heptane/Ethyl Acetate (9:1) . The benzisoxazole usually crystallizes out, while the benzoxazole and nitrile impurities remain in the mother liquor.

Comparative Data: Reaction Conditions

The following table illustrates why standard conditions fail for this specific hindered molecule.

ParameterStandard Substrate (e.g., 5-chlorobenzo[d]isoxazole)Target: 4-Bromo-5-chlorobenzo[d]isoxazole
Precursor 2-Fluoro-5-chlorobenzaldehyde2-Fluoro-3-bromo-4-chlorobenzaldehyde
Steric Barrier Low (H at C3)High (Br at C3)
Solvent DMF or EthanolDMSO or NMP (Required for higher T)
Temperature 80°C105–110°C
Time 2–3 Hours8–12 Hours
Typical Yield 85–95%40–50% (Standard)

75–85% (Optimized)

Visualizing the Mechanism & Troubleshooting Flow

Diagram 1: The Steric Challenge & Pathway

This diagram illustrates the specific steric clash caused by the 4-Bromo substituent and the competing pathways.

ReactionPathway SM Precursor: 3-Bromo-4-chloro-2-fluorobenzaldehyde (Oxime Form) TS Transition State: Rotational Barrier due to 3-Br (Steric Clash) SM->TS Base (K2CO3), Heat Side1 Side Product A: Nitrile (Dehydration) SM->Side1 Strong Base (NaH) or Dehydrating Agents Product Target: 4-Bromo-5-chlorobenzo[d]isoxazole TS->Product Cyclization (SnAr) Requires >100°C Side2 Side Product B: Benzoxazole (Rearrangement) TS->Side2 Acidic conditions or wrong isomer

Caption: The 3-Bromo substituent (becoming C4) creates a steric gate that requires elevated temperatures to access the cyclization transition state, otherwise favoring side reactions.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/HPLC What do you see? Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains New_Spots New Impurity Spots CheckTLC->New_Spots Temp_Check Is Temp > 100°C? SM_Remains->Temp_Check Spot_ID Identify Spot Rf New_Spots->Spot_ID Solvent_Check Is Solvent DMSO/NMP? Temp_Check->Solvent_Check Yes Action_Heat Increase Temp to 110°C Add 18-Crown-6 Temp_Check->Action_Heat No Solvent_Check->Action_Heat Yes Action_Solvent Switch to DMSO (DMF boils too low) Solvent_Check->Action_Solvent No Nitrile High Rf (Non-polar) Nitrile formed Spot_ID->Nitrile Benzoxazole Close Rf Rearrangement Spot_ID->Benzoxazole Action_Base Base too strong? Switch NaH -> K2CO3 Nitrile->Action_Base Action_Dry Check Water Content Ensure Anhydrous Benzoxazole->Action_Dry

Caption: Systematic workflow for diagnosing reaction failure based on TLC/HPLC profiles.

References

  • General Benzisoxazole Synthesis via

    
    : 
    
    • Title: Synthesis of 1,2-benzisoxazoles: A review.
    • Source:Arkivoc, 2005.
    • URL:[Link]

  • Mechanistic Insight on Oxime Cyclization

    • Title: Reaction of 2-fluorobenzaldehyde oximes with base: A facile synthesis of 1,2-benzisoxazoles.
    • Source:Journal of Organic Chemistry, 1977 (Thakar et al. - foundational methodology).[2]

    • URL:[Link]

  • Steric Effects in Heterocyclic Synthesis

    • Title: Impact of ortho-substituents on the cycliz
    • Source:Tetrahedron Letters (General principle cit
    • URL:[Link]

  • Paliperidone/Risperidone Intermediate Chemistry (Relevant Scaffold)

Sources

Optimization

Solubility issues of 4-Bromo-5-chlorobenzo[d]isoxazole in organic solvents

Executive Summary 4-Bromo-5-chlorobenzo[d]isoxazole (MW: 232.46 g/mol ) is a highly lipophilic, planar bicyclic building block. Its solubility profile is dominated by strong - stacking interactions and halogen bonding (B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-chlorobenzo[d]isoxazole (MW: 232.46 g/mol ) is a highly lipophilic, planar bicyclic building block. Its solubility profile is dominated by strong


-

stacking interactions and halogen bonding (Br...Cl or Br...N), which significantly increase its crystal lattice energy. Users frequently encounter "crashing out" during aqueous workups or poor dissolution in standard protic solvents (MeOH/EtOH) at room temperature.

This guide provides a definitive troubleshooting workflow to overcome these solubility barriers without compromising reaction integrity.

Module 1: Solubility Profile & Solvent Selection

The Physicochemical Reality

Unlike simple benzisoxazoles, the 4-bromo-5-chloro substitution pattern creates a "solubility dead zone" in many green solvents. The bromine atom at the C4 position (peri-position to the isoxazole nitrogen) creates steric bulk and lipophilicity, while the C5-chlorine enhances the hydrophobic character.

Solubility Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent Recommended for Reactions. Dissolves >100 mg/mL. The high dielectric constant disrupts the crystal lattice effectively.
Chlorinated DCM, Chloroform, DCE Good Recommended for Workup. The best choice for extraction. DCM solubilizes the halogenated core via dispersion forces.
Ethers THF, 2-MeTHF, Dioxane Moderate Variable. Good for reactions but risk of precipitation if cooled below 0°C. Diethyl ether is poor for this specific analog.
Esters Ethyl Acetate (EtOAc) Moderate/Low Soluble hot; often precipitates upon cooling. Excellent antisolvent for recrystallization when paired with Hexanes.
Protic Methanol, Ethanol, IPA Poor Avoid as primary solvent. Only effective at reflux temperatures. Useful as a co-solvent for crystallization.
Alkanes Hexanes, Heptane, Pentane Insoluble Strict Antisolvent. Use only to force precipitation.
Aqueous Water, Brine Insoluble The compound is strictly hydrophobic (LogP > 3.0 est).

Module 2: Troubleshooting Workflows (Q&A)

Issue 1: "The compound crashes out during aqueous workup."

Diagnosis: You are likely using Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) as your extraction solvent. The high lipophilicity of the 4-Br-5-Cl analog often exceeds the solvation capacity of Et₂O when partitioned against cold brine.

Corrective Protocol:

  • Switch Solvent: Use Dichloromethane (DCM) for all extractions. The polarizability of chlorine in DCM interacts favorably with the halogenated substrate.

  • Volume Check: Maintain a solvent-to-substrate ratio of at least 10:1 (v/w).

  • Phase Break: If an emulsion forms (common with benzisoxazoles in basic media), add a small amount of MeOH (1-2%) to the DCM layer to break surface tension.

Issue 2: "I cannot get a clean NMR sample; the peaks are broad or missing."

Diagnosis: Aggregation. In CDCl₃, this compound may form dimers at high concentrations due to halogen bonding, leading to line broadening. Alternatively, the compound is simply not fully dissolved.

Corrective Protocol:

  • Immediate Fix: Switch to DMSO-d₆ . The sulfoxide oxygen acts as a strong Lewis base, disrupting intermolecular halogen bonds and ensuring a monomeric species in solution.

  • Verification: If using CDCl₃ is mandatory, gently warm the NMR tube to 35°C (ensure cap is secure) to break aggregates immediately before acquisition.

Issue 3: "Recrystallization yields are low or the product oils out."

Diagnosis: "Oiling out" occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated impurity-product complex, or when the antisolvent is added too quickly.

Optimized Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: Suspend crude solid in Ethanol (absolute) . Heat to reflux (78°C).

  • Saturation: Add EtOH dropwise just until the solid dissolves. If >20 mL/g is required, switch to a DCM/Hexane system.

  • Seeding: Remove from heat. Let cool to ~50°C. Add a single "seed" crystal of crude material.

  • Antisolvent: Add warm water (50°C) dropwise until a faint turbidity persists.

  • Crystallization: Allow to cool to Room Temp (RT) slowly (wrap flask in foil), then move to 4°C.

    • Why warm water? Adding cold antisolvent causes local super-saturation and "oiling out."

Module 3: Decision Logic & Visualizations

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent based on your experimental stage.

SolubilityLogic Start Start: Select Operation Op Operation Type? Start->Op Rxn Chemical Reaction Op->Rxn Workup Extraction/Workup Op->Workup Purify Recrystallization Op->Purify Temp Reaction Temp? Rxn->Temp SolvDCM Use Dichloromethane (DCM) (Avoid Ether/EtOAc) Workup->SolvDCM SolvRecrys System: EtOH (Hot) + Water OR DCM + Hexane Purify->SolvRecrys HighT > 80°C Temp->HighT LowT < 80°C Temp->LowT SolvDMF Use DMF or DMAc (High BP, Excellent Sol) HighT->SolvDMF SolvTHF Use THF or 2-MeTHF (Easier removal) LowT->SolvTHF

Caption: Decision tree for selecting the optimal solvent based on experimental constraints (Reaction vs. Workup).

Figure 2: The "Crashing Out" Rescue Protocol

Follow this path if your compound precipitates unexpectedly during extraction.

RescueProtocol Precip Precipitation Observed in Separatory Funnel CheckSolv Current Solvent? Precip->CheckSolv IsEther Ether/EtOAc CheckSolv->IsEther Yes IsDCM DCM CheckSolv->IsDCM Yes Action1 Add DCM (equal vol) + 5% MeOH IsEther->Action1 Action2 Increase Volume (Dilute 2x) IsDCM->Action2 Filter Check Interface: Rag layer? Action1->Filter Action2->Filter FilterYes Filter entire mixture through Celite pad Filter->FilterYes Solids persist FilterNo Proceed with Phase Separation Filter->FilterNo Clear phases

Caption: Step-by-step rescue workflow for precipitation events during liquid-liquid extraction.

Module 4: Standardized Solubility Screening Protocol

If you are developing a formulation or a new reaction condition, do not rely on visual estimates. Use this gravimetric protocol to generate data for your specific batch.[1]

Reagents:

  • 4-Bromo-5-chlorobenzo[d]isoxazole (Dry, powdered)

  • Target Solvent (HPLC Grade)

Procedure:

  • Weigh 50 mg of compound into a 4 mL glass vial (tared).

  • Add 250 µL of solvent.

  • Vortex for 60 seconds.

  • Observation:

    • Clear Solution? Solubility > 200 mg/mL.

    • Suspension? Proceed to step 5.

  • Add solvent in 250 µL increments , vortexing between each addition, until clear.

  • Calculation:

    
    
    

References

  • BenchChem Technical Data. (2025). Solubility profile of 4-Chlorobenzo[d]isoxazole in common lab solvents.[2] BenchChem.[2] Link

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (General principles of benzisoxazole solubility and pi-stacking).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74890461, 7-Bromo-5-chlorobenzo[d]isoxazole. (Structural analog data used for physicochemical extrapolation). Link

  • Santa Cruz Biotechnology. (n.d.). Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride Data Sheet. (Reference for handling halogenated benzisoxazole derivatives). Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-5-(4-chlorophenyl)isoxazole Safety Data Sheet. (Safety and handling of closely related 4-bromo-5-substituted isoxazoles). Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Bromo-5-chlorobenzo[d]isoxazole

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Bromo-5-chlorobenzo[d...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Bromo-5-chlorobenzo[d]isoxazole and require robust methods for its purification via recrystallization. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions regarding the selection of an appropriate solvent system for the recrystallization of 4-Bromo-5-chlorobenzo[d]isoxazole.

Q1: How do I choose a starting solvent for recrystallizing 4-Bromo-5-chlorobenzo[d]isoxazole?

A1: The selection of a recrystallization solvent is guided by the principle of "like dissolves like," where the polarity of the solvent and the solute are matched.[1] 4-Bromo-5-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound, suggesting it possesses moderate polarity.

Your initial solvent screening should therefore focus on solvents of intermediate polarity. Good starting points include:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

The ideal single solvent will exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[2]

Q2: What specific characteristics define a good recrystallization solvent for my compound?

A2: An ideal solvent for recrystallization should meet several key criteria:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble near the solvent's boiling point.[3] This differential solubility is crucial for maximizing yield upon cooling.

  • Inertness: The solvent must not react with 4-Bromo-5-chlorobenzo[d]isoxazole.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor after crystallization).[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

  • Crystal Quality: The solvent should facilitate the formation of well-defined, non-oily crystals upon cooling.

Q3: Should I use a single solvent or a mixed-solvent system?

A3: This depends on your initial solvent screening. If you can identify a single solvent that meets the criteria in Q2, that is often the simplest approach. However, it is common that no single solvent provides the ideal solubility profile.

In such cases, a mixed-solvent system is highly effective. This typically involves:

  • A "solvent" in which 4-Bromo-5-chlorobenzo[d]isoxazole is highly soluble (e.g., acetone, ethyl acetate).

  • An "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, heptane, water).[6]

The procedure involves dissolving the compound in a minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes turbid (cloudy), indicating the saturation point has been reached. A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Part 2: Experimental Protocols

These protocols provide a systematic approach to purifying 4-Bromo-5-chlorobenzo[d]isoxazole.

Protocol 1: Single-Solvent Recrystallization Screening and Procedure

This protocol outlines the steps for identifying a suitable single solvent and performing the recrystallization.

Methodology:

  • Solvent Screening:

    • Place approximately 20-30 mg of crude 4-Bromo-5-chlorobenzo[d]isoxazole into several small test tubes.

    • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate) dropwise at room temperature. Note the solubility. A good candidate will show poor solubility.

    • Gently heat the tubes that showed poor solubility. A good solvent will now fully dissolve the compound.

    • Allow the hot, clear solutions to cool to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Recrystallization Procedure:

    • Place the crude 4-Bromo-5-chlorobenzo[d]isoxazole into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.[4]

    • If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.[7]

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[8]

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Mixed-Solvent System Recrystallization

This protocol is for situations where a single solvent is not effective. A common pairing for moderately polar compounds is Ethyl Acetate/Hexane.

Methodology:

  • Place the crude 4-Bromo-5-chlorobenzo[d]isoxazole into an Erlenmeyer flask.

  • Add a minimal amount of the "solvent" (e.g., ethyl acetate) and heat until the solid dissolves completely.

  • While the solution is still hot, add the "anti-solvent" (e.g., hexanes) dropwise with swirling until a persistent cloudiness is observed.

  • Add a few more drops of the hot "solvent" to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Induce crystallization if necessary (see Troubleshooting Q2).

  • Cool the flask in an ice bath and collect the crystals as described in Protocol 1.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too quickly.

Solutions:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation level.[8]

  • Ensure the solution cools very slowly. Insulating the flask can help.

  • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: Spontaneous crystallization sometimes fails to initiate. This is known as supersaturation.

Solutions:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of 4-Bromo-5-chlorobenzo[d]isoxazole, add a tiny amount to the supersaturated solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[8]

  • Extended Cooling: Place the flask in a colder environment (e.g., a freezer) for a longer period, but be mindful that very rapid cooling can reduce purity.

Q3: My final yield is very low. What are the likely causes?

A3: A poor yield (e.g., less than 50%) can result from several factors.[8]

Causes and Solutions:

  • Excess Solvent: Using too much solvent during dissolution is a common cause. This keeps a significant amount of the product dissolved in the mother liquor. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[8]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.[4]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

Q4: The purified crystals are still colored. How can I remove colored impurities?

A4: If your product contains minor, highly colored impurities, they can sometimes be removed with activated carbon (charcoal).

Procedure:

  • After dissolving your crude compound in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[4]

Part 4: Data & Visualization

Table 1: Properties of Common Recrystallization Solvents

This table provides key properties of potential solvents for recrystallizing 4-Bromo-5-chlorobenzo[d]isoxazole.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Water MiscibilityNotes
Non-Polar
n-Hexane691.88InsolubleGood as an anti-solvent.
Toluene1112.38InsolubleUseful for compounds that require higher dissolution temperatures.
Moderately Polar
Ethyl Acetate776.02Slightly SolubleA versatile solvent, often used with hexane.
Acetone5620.7MiscibleHighly volatile, good dissolving power.
Polar Protic
2-Propanol (IPA)8218.3MiscibleA good general-purpose alcohol for recrystallization.
Ethanol7824.5MiscibleOften used with water as an anti-solvent.
Water10078.5N/AUnlikely to be a good primary solvent due to the compound's structure, but may work as an anti-solvent with alcohols.

(Data compiled from various sources, including[9])

Diagrams

Recrystallization_Workflow Diagram 1: Solvent Selection Workflow start Start with Crude 4-Bromo-5-chlorobenzo[d]isoxazole screen_single Screen Single Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->screen_single is_good_single Is there a solvent with high solubility when hot and low when cold? screen_single->is_good_single perform_single Perform Single-Solvent Recrystallization (Protocol 1) is_good_single->perform_single  Yes screen_mixed Select Solvent/Anti-Solvent Pair (e.g., EtOAc/Hexane) is_good_single->screen_mixed No end_node Pure Crystals perform_single->end_node perform_mixed Perform Mixed-Solvent Recrystallization (Protocol 2) screen_mixed->perform_mixed perform_mixed->end_node

Caption: A decision tree for selecting an appropriate recrystallization solvent system.

Recrystallization_Process Diagram 2: General Recrystallization Protocol cluster_purification Purification Steps dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry

Caption: A flowchart illustrating the key stages of a standard recrystallization experiment.

References

Sources

Optimization

Optimizing reaction time for 4-Bromo-5-chlorobenzo[d]isoxazole derivatives

Topic: Optimizing Reaction Time & Yield Preservation for 4-Bromo-5-chlorobenzo[d]isoxazole Derivatives Role: Senior Application Scientist Status: System Operational Core Directive & Executive Summary The Central Conflict...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Yield Preservation for 4-Bromo-5-chlorobenzo[d]isoxazole Derivatives Role: Senior Application Scientist Status: System Operational

Core Directive & Executive Summary

The Central Conflict: Working with 4-bromo-5-chlorobenzo[d]isoxazole presents a distinct kinetic paradox. You need extended reaction times to overcome the steric hindrance at the C4-bromo position (flanked by the isoxazole ring and the C5-chloro group). However, the isoxazole core is thermodynamically unstable in the presence of strong bases required for cross-coupling, susceptible to Kemp Elimination (ring opening to α-cyanophenols).

The Solution: Optimization is not about "waiting longer." It is about increasing catalyst activity (Turnover Frequency - TOF) to complete the C-C or C-N bond formation before the base destroys the heterocyclic core.

This guide provides troubleshooting for the two critical phases:

  • Phase A: Rapid construction of the core (Cyclization).

  • Phase B: Functionalization of the C4-Bromo site (Cross-Coupling).

Decision Matrix: Workflow Optimization

Use this logic flow to determine your optimal reaction conditions.

OptimizationMatrix Start Start: Optimization Goal Goal Select Reaction Type Start->Goal Type1 Core Synthesis (Oxime Cyclization) Goal->Type1 Type2 C4-Functionalization (Suzuki/Buchwald) Goal->Type2 Method1 Standard Thermal (Slow, risk of tars) Type1->Method1 Traditional Method2 Cu-Catalyzed/Microwave (Fast, cleaner) Type1->Method2 Optimized BaseCheck Base Selection Critical Type2->BaseCheck Result1 Use CuI/L-Proline Time: <2 hrs Method2->Result1 CatCheck Catalyst Selection BaseCheck->CatCheck Result2 Avoid Strong Alkoxides Use K3PO4 or Cs2CO3 BaseCheck->Result2 Result3 Use Pre-formed Pd(II) (e.g., Pd-PEPPSI) CatCheck->Result3

Figure 1: Decision matrix for selecting reaction parameters based on the specific transformation required.

Phase A: Core Synthesis (Cyclization)

Context: The synthesis typically starts from 2-fluoro-5-chlorobenzaldehyde oxime or a similar precursor. The rate-limiting step is the intramolecular


 or Cu-catalyzed cyclization.
Troubleshooting Guide

Q: My cyclization reaction takes 24+ hours and yields a black tar. How do I speed this up? A: Thermal cyclization in DMF/K2CO3 is notoriously slow and prone to decomposition.

  • The Fix: Switch to Copper-Catalyzed Cyclization .

  • Protocol: Use 10 mol% CuI and 20 mol% 1,10-phenanthroline or L-proline.

  • Why: Copper coordinates to the oxime oxygen, lowering the activation energy for the attack on the aromatic ring. This reduces reaction time from 24h to <4h.

Q: Can I use Microwave irradiation? A: Yes, and it is highly recommended for this scaffold.

  • Parameters: 120°C, 15-30 minutes, sealed vessel.

  • Solvent: Ethanol/Water (1:1) or DMSO.

  • Benefit: Microwave heating provides uniform energy transfer, often bypassing the "thermal lag" that allows side reactions to propagate in conventional heating [1].

Data: Cyclization Method Comparison

MethodReagentsTimeYieldPurity Profile
Thermal (Standard)

, DMF, 100°C
18-24 h55-65%High tar content
Cu-Catalyzed CuI, L-Proline,

, DMSO
3-5 h82-88%Clean
Microwave

, EtOH, 130°C (MW)
20 min 85-90%Very Clean

Phase B: C4-Functionalization (The "Danger Zone")

Context: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C4-Bromo position.

The Kemp Elimination Trap

The most common failure mode is ring opening . Under basic conditions (required for Pd-coupling), the benzo[d]isoxazole ring can undergo E2-type elimination.

KempElimination Substrate Benzo[d]isoxazole (Intact Core) Transition Deprotonation at C3 (Fast Step) Substrate->Transition + Base Base Strong Base (e.g., NaOtBu) Product 2-Cyano-phenol (Dead Product) Transition->Product Ring Opening

Figure 2: The Kemp Elimination pathway. Strong bases trigger irreversible ring destruction [2].

Troubleshooting Guide

Q: I am seeing a new spot on TLC that is highly polar/phenolic, and my starting material is gone, but no product formed. A: You have likely triggered the Kemp elimination.

  • The Cause: Using strong alkoxide bases (NaOtBu, NaOMe) or heating too long with weaker bases.

  • The Fix: Switch to weak, inorganic bases . Use anhydrous

    
     or 
    
    
    
    . Avoid hydroxides and alkoxides entirely.

Q: The reaction is stalled at 50% conversion after 12 hours. Should I add more catalyst? A: Do not just add more catalyst; change the type.

  • The Issue: The isoxazole nitrogen can coordinate to Palladium, poisoning the catalyst (forming a stable Pd-N complex that halts the cycle).

  • The Fix: Use NHC-Pd precatalysts (e.g., Pd-PEPPSI-IPr). The bulky N-heterocyclic carbene (NHC) ligand prevents the isoxazole nitrogen from binding to the Pd center, keeping the catalyst active [3].

Optimized Protocol: C4-Suzuki Coupling

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).

  • Base:

    
     (2.0 equiv).[1] Crucial:  Do not use Carbonates if T > 80°C.
    
  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%) or

    
     (for sterically undemanding boronic acids).
    
  • Temperature: 60-80°C.

  • Time Target: < 4 hours.

FAQ: Specific User Scenarios

Q: Can I perform lithiation at the C3 position on this specific derivative? A: It is extremely risky. The C3 proton is acidic, but lithiation (e.g., with n-BuLi) almost instantaneously triggers ring fragmentation (Kemp mechanism) at temperatures above -78°C. If you must functionalize C3, consider radical functionalization (Minisci-type reaction) under acidic/oxidative conditions, which preserves the ring [4].

Q: How do I purify the 4-bromo-5-chloro derivative without inducing decomposition? A: Avoid silica gel chromatography with high concentrations of triethylamine (often used to neutralize silica). The basicity of TEA can degrade the product on the column.

  • Recommendation: Use neutral alumina or standard silica with a gradient of Hexanes/Ethyl Acetate. If the compound streaks, use 1% Acetic Acid instead of base to deactivate the silica.

Q: Why is the 5-chloro position not reacting? A: This is a feature, not a bug. The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). This allows for chemoselective coupling at C4, leaving the C5-Cl handle available for subsequent transformations (e.g., a second coupling at higher temperatures using Buchwald ligands like XPhos) [5].

References

  • Microwave-Assisted Synthesis: Microwave-assisted Synthesis of Benzoxazole Derivatives. (2011). Bentham Science. 2

  • Kemp Elimination Mechanism: Kemp elimination of benzisoxazole catalyzed by MOC-5. (2016).[3] Springer Nature / ResearchGate. 3

  • Palladium Catalysis Stability: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation. (2014).[4][5] Chemical Science (RSC).[6] 6[4][6][7][8][9]

  • General Reactivity: 4-Bromo-3-chlorobenzo[d]isoxazole Properties. American Elements.[10] 10[1][3][4][5][6][7][8][9][11]

  • Cross-Coupling Selectivity: Palladium-Catalyzed Cross-Couplings by C-O Bond Activation. (2020).[1][8] PubMed. 8[1][4][5][6][7][8][9]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-5-chlorobenzo[d]isoxazole before handling.

Sources

Reference Data & Comparative Studies

Validation

Characterization data for 4-Bromo-5-chlorobenzo[d]isoxazole isomers

Topic: Characterization & Differentiation Guide: 4-Bromo-5-chlorobenzo[d]isoxazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization & Differentiation Guide: 4-Bromo-5-chlorobenzo[d]isoxazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Executive Summary: The Isomer Challenge

4-Bromo-5-chlorobenzo[d]isoxazole (CAS: 1427359-87-2) is a specialized heterocyclic building block, often utilized in the synthesis of antipsychotic pharmacophores and agrochemicals. However, its structural integrity is frequently compromised by two distinct classes of impurities:

  • Regioisomers: Arising from non-selective halogenation or isomeric starting materials (e.g., 5-Bromo-4-chloro analog).

  • Structural Isomers (Rearrangement): 1,2-Benzisoxazoles are thermodynamically unstable relative to benzoxazoles . Under thermal stress or basic conditions, the isoxazole ring can rearrange, forming 4-Bromo-5-chlorobenzoxazole.

This guide provides a definitive analytical framework to distinguish the target compound from these "silent" impurities that often co-elute in standard LC-MS workflows.

Critical Comparison: Target vs. Alternatives

The following table contrasts the target molecule with its most common isomeric contaminants. Data is synthesized from standard heterocyclic characterization principles and substituent effects.

Table 1: Comparative Analytical Profile
FeatureTarget Product Alternative A (Regioisomer) Alternative B (Rearrangement)
Compound 4-Bromo-5-chlorobenzo[d]isoxazole 5-Bromo-4-chlorobenzo[d]isoxazole 4-Bromo-5-chlorobenzoxazole
Structure 1,2-Benzisoxazole core1,2-Benzisoxazole core1,3-Benzoxazole core
Key Proton (¹H NMR) H-3: Singlet (~8.8 - 9.2 ppm) H-3: Singlet (~8.8 - 9.2 ppm) H-2: Singlet (~8.1 - 8.5 ppm)
Aromatic Coupling Ortho-coupled Doublets (H6, H7) Ortho-coupled Doublets (H6, H7) Ortho-coupled Doublets
¹³C NMR (Heterocycle) C-3 (Imine) ~145-150 ppmC-3 (Imine) ~145-150 ppmC-2 (Imine) ~150-155 ppm
Stability Sensitive to Base/Heat (Kemp elimination)Sensitive to Base/HeatHigh Thermal Stability
Mass Spec (Pattern) M+ (Br+Cl pattern)M+ (Br+Cl pattern)M+ (Br+Cl pattern)

Expert Insight: The Mass Spectrum (MS) alone is insufficient for identification as all three compounds share the exact molecular formula (


) and isotopic pattern (

,

, etc.). NMR is the mandatory discriminator.

Detailed Characterization Logic

A. Distinguishing the Heterocycle (Isoxazole vs. Oxazole)

The most critical quality control step is ensuring the isoxazole ring has not rearranged to a benzoxazole.

  • Mechanism: 1,2-Benzisoxazoles undergo the Kemp elimination or thermal rearrangement. The weak N-O bond cleaves, often reforming as the more stable benzoxazole.

  • Diagnostic Signal:

    • Target (Benzisoxazole): The proton at position 3 (H-3) is adjacent to both the C=N double bond and the benzene ring fusion. It typically resonates downfield at

      
       8.8 – 9.2 ppm .
      
    • Impurity (Benzoxazole): The proton at position 2 (H-2) is flanked by Nitrogen and Oxygen. While also deshielded, it typically appears upfield relative to the benzisoxazole H-3, around

      
       8.1 – 8.5 ppm .
      
B. Distinguishing Regioisomers (4-Br/5-Cl vs. 5-Br/4-Cl)

Since both regioisomers retain the benzisoxazole core, the H-3 singlet is present in both. You must analyze the Benzene Ring Protons (H6 and H7) .

  • Target (4-Br, 5-Cl):

    • Positions 4 and 5 are substituted.[1][2][3][4]

    • Remaining protons are at 6 and 7 .[3]

    • Relationship: H6 and H7 are ortho to each other.

    • Pattern: Two Doublets (

      
      ).
      
  • Hypothetical Isomer (4-Br, 6-Cl):

    • Substituents at 4 and 6.[2][4]

    • Remaining protons at 5 and 7 .

    • Relationship: H5 and H7 are meta to each other.

    • Pattern: Two Doublets of Doublets (or broad singlets) (

      
      ).
      

Note: Distinguishing 4-Br-5-Cl from 5-Br-4-Cl is the most difficult challenge. It requires 2D NMR (HMBC) to correlate the H-3 proton to the bridgehead carbons (C3a/C7a) and trace the connectivity to the halogenated carbons.

Experimental Protocol: Validation Workflow

Objective: Confirm identity and purity of 4-Bromo-5-chlorobenzo[d]isoxazole lot.

Step 1: Sample Preparation

  • Dissolve ~10 mg of sample in DMSO-d6 (preferred over

    
     to prevent acid-catalyzed rearrangement and improve solubility).
    

Step 2: ¹H NMR Acquisition

  • Acquire spectrum with sufficient scans (ns=16 or 32).

  • Checkpoint 1: Look for the H-3 Singlet .

    • If signal is > 8.8 ppm ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Benzisoxazole (Pass).[3]
      
    • If signal is < 8.5 ppm ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Benzoxazole (Fail).[3]
      
  • Checkpoint 2: Analyze Aromatic Region (7.0 - 8.0 ppm).

    • Verify integration of 2H.

    • Verify splitting pattern (Ortho doublets).

Step 3: 2D NMR (HMBC) - Only if Regioisomer is suspected

  • Run HMBC to correlate H-3 to C-3a.

  • Check correlations of aromatic protons to C-Br vs C-Cl carbons (Carbon shifts: C-Cl

    
     135 ppm; C-Br 
    
    
    
    120 ppm).

Decision Logic Visualization

The following diagram illustrates the logical flow for identifying the correct isomer and rejecting common impurities.

IsomerID Start Unknown Sample (C7H3BrClNO) NMR 1H NMR Analysis (DMSO-d6) Start->NMR CheckH3 Check Heterocycle Proton (Shift Range) NMR->CheckH3 Benzoxazole Impurity: Benzoxazole (H-2 @ 8.1-8.5 ppm) CheckH3->Benzoxazole Upfield Singlet Benzisoxazole Core: 1,2-Benzisoxazole (H-3 @ 8.8-9.2 ppm) CheckH3->Benzisoxazole Downfield Singlet CheckCoupling Check Aromatic Coupling (H6/H7 Interaction) Benzisoxazole->CheckCoupling Meta Impurity: 4,6-Disubstituted (Meta Coupling, J~2Hz) CheckCoupling->Meta Meta Split Ortho Candidate: 4,5-Disubstituted (Ortho Coupling, J~8Hz) CheckCoupling->Ortho Ortho Split HMBC HMBC Verification (C-Br vs C-Cl shift) Ortho->HMBC Regio-check Final Confirmed: 4-Bromo-5-chlorobenzo[d]isoxazole HMBC->Final

Caption: Analytical decision tree for distinguishing 4-Bromo-5-chlorobenzo[d]isoxazole from structural and regio-isomers.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[5][6] (Reference for general isoxazole vs oxazole NMR shifts).

  • Vyas, D. M., et al. (1986). Process for the preparation of 3,5-disubstituted isoxazoles. US Patent 4,618,685. (Describes synthesis and rearrangement risks of benzisoxazoles).
  • Silva, V. L., et al. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles. Chemosensors, 14, 15. Retrieved from [Link] (Reference for Benzoxazole H-2 NMR shifts).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.